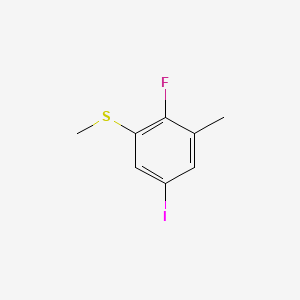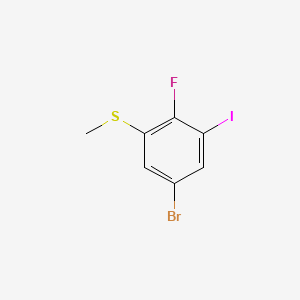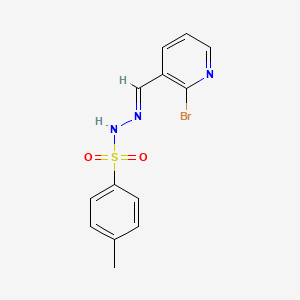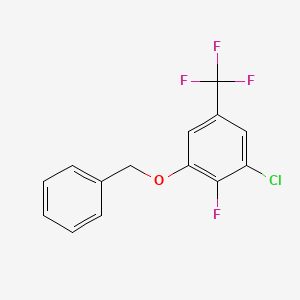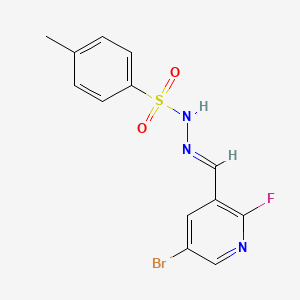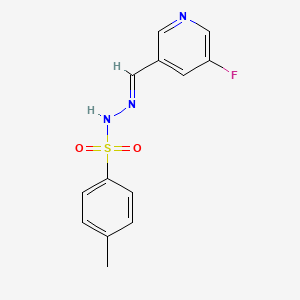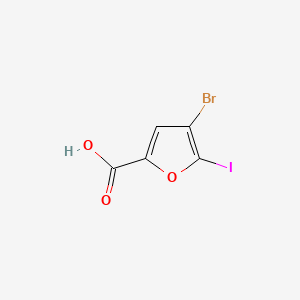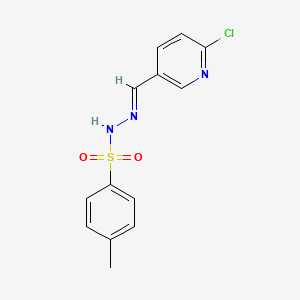
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (CPMMB) is a novel sulfonohydrazide derivative that has recently been identified as a potential therapeutic agent for a variety of diseases. CPMMB has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, CPMMB has been shown to possess anti-bacterial and anti-viral properties. The aim of
Applications De Recherche Scientifique
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-cancer activities. This compound has also been shown to possess anti-bacterial and anti-viral properties. In addition, this compound has been investigated for its potential to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells.
Mécanisme D'action
The exact mechanism of action of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is still under investigation. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory process. In addition, this compound may also act by modulating the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been shown to possess anti-bacterial and anti-viral properties. This compound has also been investigated for its potential to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide in laboratory experiments has several advantages. This compound is a relatively inexpensive compound and is readily available. In addition, this compound can be easily synthesized and purified. The use of this compound in laboratory experiments also has some limitations. This compound is a relatively new compound and the exact mechanism of action is still not fully understood. In addition, this compound is a relatively unstable compound and can decompose under certain conditions.
Orientations Futures
The potential applications of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide are still being explored. Further research is needed to elucidate the exact mechanism of action of this compound and to investigate its potential therapeutic effects in vivo. In addition, further research is needed to investigate the potential of this compound to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells. Finally, further research is needed to explore the potential of this compound to be used as an anti-bacterial and anti-viral agent.
Méthodes De Synthèse
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can be synthesized via a reaction between 4-methylbenzenesulfonyl chloride and 6-chloropyridine-3-ylmethylamine hydrochloride. The reaction is carried out in a solvent such as dichloromethane and the product is purified by recrystallization. The yield of the reaction is typically around 80%.
Propriétés
IUPAC Name |
N-[(E)-(6-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-10-2-5-12(6-3-10)20(18,19)17-16-9-11-4-7-13(14)15-8-11/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDBQTCGWYWICH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


